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Compound Name: Butylcycloheptylprodigiosin

Cat. No.: B15136177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Prodigiosins, a family of tripyrrole red pigments produced by various bacteria, have garnered

significant attention in the scientific community for their potent anticancer and

immunosuppressive properties. Among these, butylcycloheptylprodigiosin and its analogues

have emerged as promising candidates for therapeutic development. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of these compounds,

supported by experimental data, to aid in the ongoing research and development of novel

therapeutics.

Anticancer Activity: A Comparative Analysis
Prodigiosins exert their anticancer effects through various mechanisms, including the induction

of apoptosis (programmed cell death) and cell cycle arrest. The cytotoxic activity of these

compounds is often evaluated using cancer cell lines, with the half-maximal inhibitory

concentration (IC50) value serving as a key metric for potency.

While specific IC50 values for butylcycloheptylprodigiosin against a wide range of cancer

cell lines are not extensively documented in publicly available literature, its dose-dependent

cytotoxic effects on MCF-7 (human breast adenocarcinoma) and HDF (human dermal

fibroblast) cell lines have been reported.[1] To provide a broader context for the SAR of the
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prodigiosin class, the following tables summarize the IC50 values of prodigiosin and some of its

synthetic analogues against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50) of Prodigiosin and its Analogues
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Compound Cell Line IC50 (µM) Reference

Prodigiosin
RT-112 (Bladder

Cancer)
0.0738 (72h)

Prodigiosin
RT-112res (Cisplatin-

resistant)
0.0411 (72h)

Methyl-prodiginine (A-

ring modification)

RT-112 (Bladder

Cancer)
0.0264 (72h)

Methyl-prodiginine (A-

ring modification)

RT-112res (Cisplatin-

resistant)
0.0188 (72h)

Prodigiosin
A549 (Lung

Carcinoma)
~4.02 [2]

Monobromoprodigiosi

n

A549 (Lung

Carcinoma)
~17.02 [2]

Dibromoprodigiosin
A549 (Lung

Carcinoma)
>30.91 [2]

Prodigiosin
MDA-MB-231 (Breast

Cancer)
~2.07 [2]

Monobromoprodigiosi

n

MDA-MB-231 (Breast

Cancer)
~11.77 [2]

Dibromoprodigiosin
MDA-MB-231 (Breast

Cancer)
>30.91 [2]

Prodigiosin
HCT116 (Colon

Cancer)
~1.92 [2]

Monobromoprodigiosi

n

HCT116 (Colon

Cancer)
~9.60 [2]

Dibromoprodigiosin
HCT116 (Colon

Cancer)
>30.91 [2]

Note: The IC50 values for A549, MDA-MB-231, and HCT116 were converted from µg/mL to µM

assuming a molecular weight of 323.44 g/mol for Prodigiosin.
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The data suggests that modifications to the prodigiosin scaffold can significantly impact its

anticancer potency. For instance, the addition of a methyl group to the A-ring appears to

enhance cytotoxicity, while bromination tends to decrease it.

Immunosuppressive Activity: A T-Cell Centric
Mechanism
Prodigiosins have demonstrated selective immunosuppressive effects, primarily targeting T-

lymphocytes. This activity is particularly relevant for the development of drugs to prevent organ

transplant rejection and to treat autoimmune diseases. The mechanism of action is distinct from

that of widely used immunosuppressants like cyclosporin A and FK506.[3][4]

The primary molecular target for the immunosuppressive activity of prodigiosins is Janus

kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction in T-cells.[5] By inhibiting

JAK3 phosphorylation and activation, prodigiosins effectively block the signaling cascade

initiated by various interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are essential for T-

cell proliferation and differentiation.[5]

Quantitative comparative data on the immunosuppressive activity of

butylcycloheptylprodigiosin is scarce. However, studies on prodigiosin itself have shown

inhibition of T-cell mediated immune responses, such as concanavalin-A induced proliferation

and mixed lymphocyte reactions, at non-toxic concentrations.[3]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following

diagrams are provided in the DOT language for Graphviz.

Prodigiosin-Induced Apoptosis Signaling Pathway
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Caption: Prodigiosin-induced apoptosis pathway.

JAK3-STAT Signaling Pathway Inhibition
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Caption: Inhibition of the JAK3-STAT signaling pathway by prodigiosin.
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Experimental Workflow: MTT Assay for Cytotoxicity
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Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well flat-bottom microplates

Butylcycloheptylprodigiosin and/or other prodigiosin analogues

MTT reagent (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Compound Treatment: Prepare serial dilutions of the prodigiosin compounds in culture

medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a

vehicle control (medium with the same concentration of solvent used to dissolve the

compounds, e.g., DMSO).

Incubation: Incubate the plate for 48 to 72 hours at 37°C.
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MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the

formation of formazan crystals.

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value is determined by plotting the percentage of viability against the compound

concentration and fitting the data to a dose-response curve.

Immunosuppressive Activity Assay: One-Way Mixed
Lymphocyte Reaction (MLR)
This assay measures the proliferative response of T-cells from one donor (responder) to the

antigens presented by cells from a different, histo-incompatible donor (stimulator).

Materials:

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

Complete RPMI-1640 medium

Mitomycin C or irradiation source

Prodigiosin compounds

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

Scintillation counter or flow cytometer

Procedure:

Cell Isolation: Isolate PBMCs from the blood of two donors using Ficoll-Paque density

gradient centrifugation.
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Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator) with mitomycin C

(50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the

cells three times to remove residual mitomycin C.

Cell Culture Setup: In a 96-well round-bottom plate, co-culture the responder PBMCs (1 x

10^5 cells/well) with the stimulator PBMCs (1 x 10^5 cells/well) in a final volume of 200 µL of

complete medium.

Compound Addition: Add serial dilutions of the prodigiosin compounds to the co-cultures at

the time of plating.

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

Proliferation Measurement:

[3H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to

each well. Harvest the cells onto glass fiber filters and measure the incorporated

radioactivity using a scintillation counter.

CFSE staining: Prior to co-culture, label the responder cells with CFSE. After 5 days,

analyze the dilution of CFSE fluorescence in the responder cell population by flow

cytometry.

Data Analysis: The percentage of inhibition of T-cell proliferation is calculated relative to the

untreated control. The IC50 value is determined from the dose-response curve.[6][7][8][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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